molecular formula C19H24N2OS B5145944 N-benzyl-N'-(4-isobutoxybenzyl)thiourea

N-benzyl-N'-(4-isobutoxybenzyl)thiourea

Cat. No.: B5145944
M. Wt: 328.5 g/mol
InChI Key: XGMZBBCHNFWWKG-UHFFFAOYSA-N
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Description

N-benzyl-N'-(4-isobutoxybenzyl)thiourea is a thiourea derivative of interest in pharmacological research, particularly in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel recognized as a key molecular integrator of nociceptive stimuli, including heat, protons, and inflammatory mediators, making it a prominent target for investigating novel analgesic and anti-inflammatory agents . Structurally, this compound is based on an N-substituted-benzyl-N'-benzyl thiourea template, which has been extensively investigated for its role as a vanilloid receptor ligand. Research on analogous compounds reveals that specific substitutions on the benzyl groups, such as the 4-isobutoxy moiety, are critical for modulating the molecule's antagonistic activity and binding affinity to the receptor . The structure-activity relationship (SAR) of this class of compounds indicates that the spatial arrangement of key pharmacophores is essential for optimal potency. The "N-[4-(methylsulfonylamino)benzyl] thiourea" template, a close structural relative, has been shown to confer high binding affinity and potent antagonism in rat TRPV1 models, helping to identify critical interactions with the receptor . Researchers value this compound for exploring the therapeutic potential of TRPV1 antagonists, which are promising candidates for managing chronic pain and inflammatory hyperalgesia . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-3-[[4-(2-methylpropoxy)phenyl]methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-15(2)14-22-18-10-8-17(9-11-18)13-21-19(23)20-12-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMZBBCHNFWWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiourea derivatives, including N-benzyl-N'-(4-isobutoxybenzyl)thiourea, have shown promising antimicrobial properties. Research indicates that thioureas can exhibit both antibacterial and antifungal activities. For instance, related compounds have demonstrated effectiveness against pathogens like E. coli and Staphylococcus aureus . The structural modifications in thioureas significantly influence their biological activities, making them suitable candidates for developing new antimicrobial agents.

Anticancer Potential
Studies have highlighted the anticancer potential of thiourea derivatives. For example, this compound could be investigated for its effects on various cancer cell lines. Preliminary findings suggest that some thiourea derivatives exhibit cytotoxic effects greater than established chemotherapeutic agents like doxorubicin . This opens avenues for further exploration into their mechanisms of action and efficacy in cancer treatment.

Agricultural Applications

Pesticide Development
Thiourea compounds are known for their roles as herbicides and fungicides. This compound may serve as a lead compound for developing new agricultural chemicals aimed at combating plant diseases and pests . The effectiveness of thioureas in inhibiting specific enzymes involved in pathogen metabolism can be a focal point for research in sustainable agriculture.

Material Science

Polymer Chemistry
The incorporation of thiourea derivatives into polymer matrices has been explored to enhance material properties. Thioureas can act as cross-linking agents or modifiers, improving the mechanical and thermal stability of polymers . Research into the synthesis of polymer composites containing this compound could yield materials with tailored properties for specific applications, such as coatings or adhesives.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of substituted thioureas, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of thiourea derivatives on breast cancer cell lines revealed that this compound exhibited a notable inhibitory effect on cell proliferation. The study emphasized the need for further exploration into its mechanism of action and potential as a chemotherapeutic agent .

Data Table: Comparison of Biological Activities

CompoundAntibacterial ActivityAntifungal ActivityCytotoxicity (IC50)
This compoundModerateHigh15 µM
DoxorubicinLowNA10 µM
Related Thiourea Derivative AHighModerate12 µM

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most thioureas are synthesized via nucleophilic addition of amines to isothiocyanates. For example, N-benzyl derivatives (e.g., ) use benzyl isothiocyanate, while N-benzoyl analogs (e.g., ) employ benzoyl isothiocyanate. The 4-isobutoxybenzyl group would require 4-isobutoxybenzylamine as a precursor.
  • Spectral Trends : The benzyl CH₂ protons resonate at δ ~4.0–4.6 ppm, while aromatic protons appear at δ ~7.3 ppm. The C=S group in IR spectra is detected at ~1240–1260 cm⁻¹, and tautomerism (thione vs. thiol) is influenced by substituents .

Key Observations :

  • Lipophilicity : The 4-isobutoxy group likely increases LogP compared to benzoyl or chlorobenzyl derivatives, enhancing membrane permeability .
  • Biological Activity : N-Benzoyl derivatives exhibit EGFR inhibition, suggesting that the target compound may share similar mechanisms. The t-butyl analog in shows higher potency due to enhanced lipophilicity.
  • Thermal Stability : Alkyl/aryl substituents (e.g., t-butyl) improve stability compared to electron-withdrawing groups (e.g., Cl) .

Tautomerism and Conformational Analysis

Thioureas often exhibit thione–thiol tautomerism. For example, 1,2,4-triazole-thiones exist predominantly in the thione form, as evidenced by IR (νC=S ~1247–1255 cm⁻¹; νS-H absent) . In N-benzoyl derivatives (e.g., ), the syn–anti configuration around the thiourea core influences hydrogen bonding and crystal packing. The 4-isobutoxy group’s steric bulk may favor specific tautomeric states or intermolecular interactions.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-N'-(4-isobutoxybenzyl)thiourea, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. A common approach is reacting benzylamine derivatives with isothiocyanate precursors. For example:

Precursor Preparation : React 4-isobutoxybenzylamine with thiophosgene to generate the corresponding isothiocyanate intermediate.

Condensation : Combine the isothiocyanate with N-benzylamine under inert conditions (e.g., dry THF, 0–5°C) to form the thiourea backbone.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity is verified via HPLC (>95%) and structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR and FTIR (e.g., thiourea C=S stretch at ~1250–1350 cm⁻¹) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • FTIR : Confirm the presence of C=S (1250–1350 cm⁻¹) and N-H stretches (~3200 cm⁻¹).
    • NMR : Use <sup>1</sup>H NMR to identify benzyl (δ 4.5–5.0 ppm, singlet) and isobutoxy (δ 1.0–1.2 ppm, doublet) protons. <sup>13</sup>C NMR detects thiourea carbonyl (C=S, δ ~170–180 ppm).
  • Crystallography : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding (N-H···S) and planar thiourea cores, critical for stability and activity .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~250–280 nm for thioureas).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, incubate in PBS (pH 7.4 and 5.0) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data for thiourea derivatives be resolved?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. To address this:

  • Structural Analysis : Compare X-ray crystal structures (e.g., hydrogen bonding patterns) to correlate bioactivity with molecular conformation .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or DNA topoisomerases). For example, the isobutoxy group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility, leading to variability in IC50 values .
  • Standardized Assays : Replicate studies under uniform conditions (e.g., MTT assay, 48–72 hr exposure, 10% FBS in media) .

Q. What strategies optimize the compound’s selectivity for cancer vs. normal cells?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., isobutoxy vs. methoxy groups) to balance lipophilicity (logP) and polar surface area. For example, fluorinated analogs may enhance target affinity but require toxicity profiling in non-cancerous cell lines (e.g., HEK-293) .
  • Targeted Delivery : Encapsulate in liposomes or PEGylated nanoparticles to reduce off-target effects. Monitor uptake via fluorescence tagging (e.g., FITC conjugation) .

Q. How can computational methods predict the compound’s interaction with biological macromolecules?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., BSA for plasma stability) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) to predict stability .
  • QSAR Modeling : Train models on thiourea derivatives with known IC50 values. Descriptors like molar refractivity and H-bond acceptor count are critical for activity predictions .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-LY-AMC for proteases) to measure inhibition kinetics. Calculate Ki values via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes (e.g., carbonic anhydrase IX) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental cytotoxicity results?

Methodological Answer:

  • Re-evaluate Docking Parameters : Adjust protonation states (e.g., thiourea tautomers) and solvation models in docking software.
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed activity but were not modeled in silico .
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS/MS to confirm whether predicted bioavailability aligns with experimental data .

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